molecular formula C13H17N5O8S2 B1666516 Aztreonam CAS No. 78110-38-0

Aztreonam

Katalognummer: B1666516
CAS-Nummer: 78110-38-0
Molekulargewicht: 435.4 g/mol
InChI-Schlüssel: WZPBZJONDBGPKJ-FSPLSTOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aztreonam is a monocyclic beta-lactam antibiotic that belongs to the monobactam class. It was originally isolated from the bacterium Chromobacterium violaceum. This compound is primarily used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa. It is effective against a variety of infections such as bone infections, endometritis, intra-abdominal infections, pneumonia, urinary tract infections, and sepsis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aztreonam is synthesized through a series of chemical reactions that involve the formation of the beta-lactam ring. The synthetic route typically starts with the preparation of the key intermediate, which is then subjected to various chemical transformations to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

In industrial settings, this compound is produced through a multi-step synthesis process that involves the use of large-scale reactors and precise control of reaction conditions. The process includes the preparation of intermediates, purification steps, and final formulation. The industrial production methods are designed to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Hydrolysis by β-Lactamases

Aztreonam’s β-lactam ring is susceptible to hydrolysis by specific β-lactamases, though it resists many class A and C enzymes.

Mechanistic Insights

  • Class-C β-lactamase (CBL) : Temperature-accelerated QM/MM simulations revealed that CBL catalyzes this compound’s deacylation and reverse acylation. The reaction proceeds via a tetrahedral intermediate, with a free-energy barrier of ~18 kcal/mol for deacylation .

  • NDM-1 Metallo-β-Lactamase : NDM-1 hydrolyzes this compound at a rate of 3.7 ± 0.4 nmol·min⁻¹·mg⁻¹ (1 mM substrate, 10 μM enzyme). EDTA and d-captopril inhibit this activity, confirming Zn²⁺ dependence .

Table 1: Hydrolysis Rates of this compound by Selected β-Lactamases

EnzymeClassHydrolysis ActivityInhibitor Sensitivity
CBLCSlow (ΔG‡ ≈18 kcal/mol)None observed
NDM-1B13.7 ± 0.4 nmol·min⁻¹·mg⁻¹EDTA, d-captopril
TEM-1 (class A)AMinimalN/A

Chemical Stability and Degradation Pathways

This compound’s stability varies with pH, temperature, and enzymatic presence:

Hydrolytic Degradation

  • pH Dependency : Stable at pH 6–8 but undergoes hydrolysis outside this range. At pH 4.5, non-enzymatic ring opening occurs slowly .

  • Prodrug Hydrolysis : Prodrugs 28c and 29c release this compound via carboxyesterase 1 (CES1)-mediated cleavage. Without CES1, non-enzymatic hydrolysis dominates :

Table 2: this compound Release from Prodrugs

ProdrugCES1 Activation Time (min)Non-Enzymatic Hydrolysis (30 min)
27c28% at 30 min4%
28c>95% at 2 min<5%
29c90% at 20 min10%

Thermal Stability

Long-term stability studies show gradual degradation under ambient conditions:

  • Storage Stability : After 24 months, this compound purity decreases to 97.22–99.75% depending on formulation .

Conjugation and Functionalization

This compound’s carboxyl and sulfamate groups enable covalent modifications to enhance antibacterial activity or oral bioavailability:

Siderophore Conjugates

  • Design : Conjugates like 27 and 30 link this compound to catechol-based siderophores, improving uptake in Gram-negative bacteria .

  • Stability : These conjugates hydrolyze 67–75% in pH 7 buffer within 24 h, forming inactive ring-opened products .

Table 3: Key Synthetic Derivatives of this compound

DerivativeModification SiteBiological Impact
27Catechol siderophoreEnhanced Gram-negative activity
28cNeopentyl esterRapid CES1-mediated release
29cTert-butyl esterDelayed hydrolysis

Structural Insights and Reactivity

This compound’s reactivity is dictated by its β-lactam ring and substituents:

  • Sulfonic Acid Group : Activates the β-lactam ring for nucleophilic attack while conferring β-lactamase resistance .

  • Aminothiazolyl Oxime : Stabilizes the molecule against hydrolysis by most β-lactamases .

Wissenschaftliche Forschungsanwendungen

Clinical Uses of Aztreonam

This compound is indicated for a range of infections, particularly those caused by susceptible gram-negative organisms. The following table summarizes its primary applications:

Infection Type Details
Urinary Tract Infections Effective against pathogens like Escherichia coli and Klebsiella.
Lower Respiratory Tract Infections Used in treating pneumonia and bronchiectasis-related infections.
Intra-abdominal Infections Administered for abscesses and perforations involving hollow viscera.
Skin and Soft Tissue Infections Effective against aerobic gram-negative bacteria in skin infections.
Septicemia Proven efficacy in managing bacteremia due to resistant organisms.
Endometritis and Pelvic Infections Utilized in gynecological infections caused by susceptible bacteria.

Efficacy Against Gram-Negative Bacteria

This compound demonstrates strong activity against various gram-negative pathogens, including:

  • Pseudomonas aeruginosa
  • Enterobacter species
  • Citrobacter species
  • Serratia species
  • Haemophilus influenzae

The minimum inhibitory concentration (MIC) values for these organisms indicate this compound's effectiveness in clinical settings. For instance, this compound has shown an MIC of ≤ 4 µg/mL against many Enterobacteriaceae, demonstrating its potency in treating serious infections .

Case Studies and Clinical Trials

Numerous studies have evaluated the safety and efficacy of this compound in various patient populations:

  • A study involving 60 patients with diverse infections reported a clinical cure rate of 58% when this compound was used alone .
  • Another investigation highlighted its use in critically ill patients with serious infections, achieving an overall clinical response rate of 86% .
  • A post hoc analysis of inhaled this compound treatment for bronchiectasis patients showed significant improvements in cough and sputum production compared to placebo .

Safety Profile

This compound is generally well tolerated, with a low incidence of serious adverse effects. Common side effects include:

  • Rash
  • Gastrointestinal disturbances
  • Elevated liver enzymes

Serious reactions such as exfoliative dermatitis and pseudomembranous colitis have been documented but are rare and often associated with concurrent antibiotic use .

Resistance Considerations

While this compound is effective against many gram-negative bacteria, it is important to note that it is susceptible to certain beta-lactamases, particularly extended-spectrum beta-lactamases (ESBLs). Therefore, its use may be limited in cases where these enzymes are present .

Emerging Applications

Recent studies have explored the combination of this compound with other agents, such as avibactam, to enhance efficacy against multi-drug resistant organisms. This combination therapy has shown promise in treating serious infections caused by gram-negative bacteria resistant to conventional treatments .

Wirkmechanismus

Aztreonam exerts its effects by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), which is involved in the final stages of bacterial cell wall synthesis. By binding to PBP3, this compound prevents the crosslinking of peptidoglycan chains, leading to the disruption of the bacterial cell wall and ultimately causing bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Aztreonam

This compound is unique among beta-lactam antibiotics due to its monocyclic structure, which makes it resistant to beta-lactamases produced by many gram-negative bacteria. This resistance allows this compound to remain effective against bacteria that have developed resistance to other beta-lactam antibiotics .

Biologische Aktivität

Aztreonam is a monobactam antibiotic that exhibits potent activity against a wide range of gram-negative aerobic bacteria, including Pseudomonas aeruginosa. It is particularly notable for its resistance to hydrolysis by many beta-lactamases, which makes it an effective treatment option for infections caused by multidrug-resistant organisms. This article explores the biological activity of this compound, its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound functions by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), which is crucial for the final stages of peptidoglycan synthesis in bacterial cell walls. By binding to PBP3, this compound disrupts cell wall formation, leading to cell lysis mediated by autolytic enzymes. Unlike many beta-lactam antibiotics, this compound does not induce beta-lactamase production, allowing it to retain efficacy against resistant strains .

Pharmacokinetics

  • Absorption : this compound is poorly absorbed from the gastrointestinal tract (<1%); however, it is completely absorbed when administered intramuscularly.
  • Volume of Distribution : Approximately 12.6 L.
  • Protein Binding : Limited protein binding, typically around 20% .

Case Studies and Clinical Trials

  • Urinary Tract Infections (UTIs) :
    • In a study involving 681 patients with UTIs due to susceptible gram-negative bacteria, microbiologic cure rates were observed at 84% for single doses and 85% for multiple doses. Specific rates included 87% for Escherichia coli and 76% for Pseudomonas aeruginosa .
  • Combination Therapy with Avibactam :
    • A Phase 1 study indicated that this compound combined with avibactam was well-tolerated and effective against metallo-beta-lactamase (MBL)-producing bacteria. Clinical resolution was reported in 80% of patients with bloodstream infections .
  • Pharmacokinetic/Pharmacodynamic Targets :
    • A study demonstrated that achieving free concentrations of this compound exceeding the minimum inhibitory concentration (MIC) for at least 60% of the dosing interval was crucial for effective treatment outcomes .

Safety Profile

This compound is generally well-tolerated. Common adverse events include increases in hepatic enzymes (26.5%) and diarrhea (14.7%). No new safety concerns were identified in recent studies involving this compound/avibactam combination therapy . The safety profile remains consistent with that observed in monotherapy.

Summary Table of Clinical Findings

Study TypePopulationTreatment RegimenMicrobiologic Cure RateAdverse Events
UTI Study681 patientsSingle or multiple doses of this compound84%-85%Minimal
Phase 1 TrialPatients with bloodstream infectionsThis compound + Avibactam80% clinical resolutionHepatic enzyme increases, diarrhea
Pharmacokinetic StudyVarious populationsThis compound alone or in combination>90% target attainment predictedConsistent with known safety profile

Eigenschaften

Key on ui mechanism of action

The bactericidal action of aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3). By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that aztreonam interferes with an autolysin inhibitor.

CAS-Nummer

78110-38-0

Molekularformel

C13H17N5O8S2

Molekulargewicht

435.4 g/mol

IUPAC-Name

2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/t5-,7-/m0/s1

InChI-Schlüssel

WZPBZJONDBGPKJ-FSPLSTOPSA-N

SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Isomerische SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Kanonische SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Aussehen

Solid powder

Key on ui other cas no.

78110-38-0

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard; Environmental Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Insoluble

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aztreonam;  Az threonam;  Az-threonam;  Azactam;  Azthreonam;  Aztreonam; Aztreonam Esteve Brand;  Aztreonam Squibb Brand; Bristol Myers Squibb Brand of Aztreonam;  Bristol-Myers Squibb Brand of Aztreonam; Esteve Brand of Aztreonam;  Sanofi Winthrop Brand of Aztreonam;  SQ 26,776;  SQ-26,776;  SQ26,776;  Squibb Brand of Aztreonam;  Urobactam

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aztreonam
Reactant of Route 2
Aztreonam
Reactant of Route 3
Aztreonam
Reactant of Route 4
Aztreonam
Reactant of Route 5
Aztreonam
Reactant of Route 6
Reactant of Route 6
Aztreonam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.